molecular formula C10H12BrN3O B15146919 4-(6-Bromopyridin-2-yl)-1-methylpiperazin-2-one

4-(6-Bromopyridin-2-yl)-1-methylpiperazin-2-one

Katalognummer: B15146919
Molekulargewicht: 270.13 g/mol
InChI-Schlüssel: HVPNZHZEMVXYGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-Bromopyridin-2-yl)-1-methylpiperazin-2-one is a heterocyclic compound that features a bromopyridine moiety attached to a piperazinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromopyridin-2-yl)-1-methylpiperazin-2-one typically involves the reaction of 6-bromopyridine-2-carboxylic acid with 1-methylpiperazine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-(6-Bromopyridin-2-yl)-1-methylpiperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while coupling reactions can produce complex biaryl or heteroaryl compounds.

Wissenschaftliche Forschungsanwendungen

4-(6-Bromopyridin-2-yl)-1-methylpiperazin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(6-Bromopyridin-2-yl)-1-methylpiperazin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(6-Bromopyridin-2-yl)-1-methylpiperazin-2-one is unique due to its specific combination of a bromopyridine moiety and a piperazinone ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C10H12BrN3O

Molekulargewicht

270.13 g/mol

IUPAC-Name

4-(6-bromopyridin-2-yl)-1-methylpiperazin-2-one

InChI

InChI=1S/C10H12BrN3O/c1-13-5-6-14(7-10(13)15)9-4-2-3-8(11)12-9/h2-4H,5-7H2,1H3

InChI-Schlüssel

HVPNZHZEMVXYGH-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1=O)C2=NC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.